

Check Availability & Pricing

# Potential side effects of Tranilast in long-term animal models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Tranilast |           |
| Cat. No.:            | B1681356  | Get Quote |

## Technical Support Center: Tranilast Long-Term Animal Studies

Disclaimer: Comprehensive long-term toxicology data for **Tranilast** (N-[3,4-dimethoxycinnamoyl]-anthranilic acid), including carcinogenicity and reproductive toxicity studies in animal models, are not readily available in the public domain, including peer-reviewed literature and regulatory agency websites searched for this analysis. The following information is based on available shorter-term studies and general principles of toxicological research. The troubleshooting guides and FAQs are designed to address common issues in long-term animal studies and may not be specific to known side effects of **Tranilast**.

### **Frequently Asked Questions (FAQs)**

Q1: What is the general tolerability of **Tranilast** in long-term animal studies based on available data?

A1: Based on a study in severe combined immunodeficient (SCID) mice, **Tranilast** administered daily for two months was well-tolerated.[1][2] There were no significant adverse effects observed on body weight or a panel of blood plasma chemistry markers at a dose of 50 mg/kg/day.[1] This suggests good short-term tolerability in this specific immunocompromised mouse model. However, data from longer-term studies in other animal models are not publicly available.



Q2: Are there any known target organs for toxicity with **Tranilast** in animals?

A2: The available short-term study in SCID mice did not indicate any specific target organ toxicity.[1] Clinical reports in humans have suggested the potential for hepatotoxicity at high doses and exacerbation of renal failure, but it is not confirmed if these effects are observed in long-term animal studies. Researchers should pay close attention to liver and kidney function parameters during their experiments.

Q3: What is the known mechanism of action of **Tranilast** that might be relevant to potential side effects?

A3: **Tranilast** is known to inhibit the release of mediators from mast cells and suppress the synthesis of collagen.[3] It also has anti-proliferative effects and can interfere with transforming growth factor-beta (TGF-β) signaling.[3] These mechanisms, while therapeutic in some contexts, could theoretically impact tissue repair, immune responses, and cell proliferation in long-term studies.

Q4: Has Tranilast been evaluated for carcinogenicity in long-term animal studies?

A4: Publicly available reports of standard two-year carcinogenicity bioassays in rodents for **Tranilast** were not found during the literature search. Standard protocols for such studies are available from regulatory bodies like the OECD and FDA.

Q5: Is there any information on the reproductive and developmental toxicity of **Tranilast** in animal models?

A5: Specific reproductive and developmental toxicity studies for **Tranilast** are not detailed in the publicly available literature. General guidelines for such studies (e.g., fertility and early embryonic development, embryo-fetal development, and pre- and postnatal development studies) are established by international regulatory bodies.

# Troubleshooting Guides for In-Vivo Tranilast Experiments

Issue 1: Unexpected Weight Loss or Reduced Food/Water Intake



- Possible Cause 1: Drug-related gastrointestinal upset.
  - Troubleshooting:
    - Monitor animals for signs of gastrointestinal distress such as diarrhea or changes in stool consistency.
    - Consider reducing the dose or changing the formulation/vehicle of **Tranilast**.
    - Ensure the diet is palatable and easily accessible.
    - Consult with a veterinarian to rule out other causes of illness.
- Possible Cause 2: Systemic toxicity affecting overall health.
  - Troubleshooting:
    - Perform interim blood draws for hematology and clinical chemistry analysis to assess organ function (liver, kidneys).
    - Conduct a thorough gross necropsy on any unscheduled deaths to look for organ abnormalities.
    - Consider a dose-ranging study to establish a maximum tolerated dose (MTD) before initiating a long-term experiment.

### **Issue 2: Skin Lesions or Allergic Reactions**

- Possible Cause 1: Hypersensitivity reaction to Tranilast or vehicle.
  - Troubleshooting:
    - Examine the skin for signs of erythema, edema, or other lesions.
    - If using a topical or subcutaneous route, consider changing the vehicle.
    - For oral administration, ensure the gavage technique is not causing local irritation.
    - Consider running a vehicle-only control group to isolate the effect of the drug.



- Possible Cause 2: Non-specific irritation.
  - Troubleshooting:
    - Ensure proper cage sanitation and environmental enrichment to reduce stress-induced grooming or fighting.
    - Check for ectoparasites or other environmental factors that could cause skin irritation.

# Issue 3: Altered Hematological or Clinical Chemistry Parameters

- Possible Cause: Drug-induced organ toxicity.
  - Troubleshooting:
    - Elevated Liver Enzymes (ALT, AST): This could indicate hepatotoxicity.
      - Correlate with histopathological examination of liver tissue.
      - Consider reducing the dose or discontinuing treatment in a subset of animals to assess reversibility.
    - Elevated Kidney Markers (BUN, Creatinine): This could suggest nephrotoxicity.
      - Perform urinalysis to check for proteinuria or other abnormalities.
      - Examine kidney tissue for histopathological changes.
    - Changes in Blood Cell Counts: Anemia, leukopenia, or other alterations could indicate effects on hematopoiesis.
      - Examine bone marrow smears to assess cellularity and morphology.

#### **Data Presentation**

Table 1: Summary of Hematological and Clinical Chemistry Data from a 2-Month Study in SCID Mice



| Parameter                  | Vehicle Control (Mean ±<br>SEM) | Tranilast (50 mg/kg/day)<br>(Mean ± SEM) |
|----------------------------|---------------------------------|------------------------------------------|
| Body Weight (g)            | 25.7 ± 0.45                     | 26.2 ± 1.03                              |
| Glucose (mg/dL)            | 150 ± 10                        | 145 ± 12                                 |
| BUN (mg/dL)                | 25 ± 2                          | 26 ± 3                                   |
| Creatinine (mg/dL)         | 0.4 ± 0.05                      | 0.4 ± 0.06                               |
| Sodium (mEq/L)             | 145 ± 1                         | 146 ± 1                                  |
| Phosphorus (mg/dL)         | 8.0 ± 0.5                       | 8.2 ± 0.6                                |
| Alkaline Phosphatase (U/L) | 100 ± 8                         | 105 ± 10                                 |
| ALT (SGPT) (U/L)           | 40 ± 5                          | 42 ± 6                                   |
| Albumin (g/dL)             | 3.0 ± 0.2                       | 3.1 ± 0.2                                |
| Total Protein (g/dL)       | 5.5 ± 0.3                       | 5.6 ± 0.3                                |
| Globulin (g/dL)            | 2.5 ± 0.2                       | 2.5 ± 0.2                                |
| Total Bilirubin (mg/dL)    | 0.2 ± 0.03                      | 0.2 ± 0.04                               |
| Amylase (U/L)              | 1500 ± 100                      | 1550 ± 120                               |

Data adapted from a study in SCID mice treated for two months.[1] No statistically significant differences were reported between the groups.

# **Experimental Protocols**

# **Key Experiment: Two-Month Tolerability Study in SCID Mice**

- Animal Model: Severe Combined Immunodeficient (SCID) mice.
- Housing: Maintained in a pathogen-free environment with sterile food, water, and bedding.
- Drug Administration:



- Test Article: **Tranilast** (N-[3,4-dimethoxycinnamoyl]-anthranilic acid).
- Vehicle: Typically a 1% solution of sodium bicarbonate or other suitable vehicle.
- Dose: 50 mg/kg/day.
- Route: Intraperitoneal (i.p.) injection.
- Duration: Daily for two months.
- Monitoring:
  - Body Weight: Measured weekly.
  - Clinical Observations: Daily checks for any signs of toxicity or distress.
- Terminal Procedures:
  - Blood Collection: Cardiac puncture for collection of blood for plasma chemistry analysis.
  - Necropsy: Gross examination of all major organs.
  - Histopathology (Recommended): Collection and fixation of major organs (liver, kidneys, spleen, etc.) for microscopic examination, although not detailed in the available report.
- Biochemical Analysis: A comprehensive plasma chemistry panel to assess liver function, kidney function, and other metabolic parameters.

### **Visualizations**





Click to download full resolution via product page

Figure 1: Experimental workflow for a two-month tolerability study of **Tranilast** in mice.



Click to download full resolution via product page

**Figure 2:** Simplified diagram of **Tranilast**'s potential mechanism of action via inhibition of the TGF-β/Smad signaling pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Therapeutic Effects of Long-Term Administration of Tranilast in an Animal Model for the Treatment of Fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Effects of Long-Term Administration of Tranilast in an Animal Model for the Treatment of Fibroids PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. Therapeutic potential of tranilast, an anti-allergy drug, in proliferative disorders PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Potential side effects of Tranilast in long-term animal models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681356#potential-side-effects-of-tranilast-in-long-term-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com